Piroxicam-d4

LC-MS/MS GC-MS Stable Isotope Labeling

Piroxicam-d4 is a deuterium-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. It is a stable isotopologue primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays.

Molecular Formula C15H13N3O4S
Molecular Weight 335.4 g/mol
Cat. No. B12411202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiroxicam-d4
Molecular FormulaC15H13N3O4S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3
InChIInChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i4D,5D,8D,9D
InChIKeyQYSPLQLAKJAUJT-DOGSKSIHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piroxicam-d4 Analytical Standard: Technical Specifications and Scientific Context for Procurement


Piroxicam-d4 is a deuterium-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam [1]. It is a stable isotopologue primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays . The compound incorporates four deuterium atoms into the pyridyl ring, resulting in a distinct molecular signature for accurate quantification [1]. This labeled standard is essential for correcting matrix effects and instrumental variability in complex biological matrices, enabling precise quantification of the unlabeled drug in pharmacokinetic and bioanalytical studies .

Why Generic Substitution Fails: The Critical Role of Piroxicam-d4 as a Deuterated Internal Standard


In quantitative LC-MS/MS workflows, the internal standard must closely mimic the analyte's behavior throughout sample preparation and analysis. Using a non-isotopic analog (e.g., Tenoxicam) or a different deuterated form (e.g., Piroxicam-d3) introduces quantifiable risks of differential extraction efficiency, ionization suppression, and retention time shifts [1]. Deuterated internal standards are the gold standard for bioanalysis, as they minimize assay bias and provide superior correction for matrix effects . The specific choice between Piroxicam-d4 and its d3 counterpart is not arbitrary; it hinges on factors like isotopic purity, site of deuteration (which influences fragmentation patterns), and vendor specifications, all of which directly impact method robustness and data integrity [2].

Quantitative Differentiation: Piroxicam-d4 vs. Piroxicam-d3 and Unlabeled Analogs


Molecular Weight and Deuterium Incorporation: Precise Mass Differentiation for MS Detection

Piroxicam-d4 provides a distinct +4 Da mass shift from unlabeled Piroxicam (m/z 331.346) due to deuteration on the pyridyl ring [1]. In contrast, the most common alternative, Piroxicam-d3, offers a +3 Da shift via N-methyl deuteration . This mass difference is critical for ensuring baseline separation in the mass spectrometer, thereby minimizing cross-talk between the analyte and internal standard channels and enabling accurate, interference-free quantification .

LC-MS/MS GC-MS Stable Isotope Labeling Bioanalysis

Isotopic Purity Specification: Minimizing Unlabeled Contribution for Accurate Calibration

Vendor specifications for Piroxicam-d4 often report an isotopic enrichment of 98 atom % D . This means that for every 100 molecules of the labeled compound, a maximum of 2 may contain one or more hydrogen atoms instead of deuterium at the intended positions. A higher isotopic purity directly reduces the background signal contribution to the unlabeled analyte's m/z channel, thereby improving the accuracy and precision of quantification at low concentrations and lowering the lower limit of quantification (LLOQ) .

Isotopic Enrichment Quality Control Method Validation

Chemical Purity and Procurement Cost: Balancing Quality with Economic Efficiency

Piroxicam-d4 is commercially available with a typical chemical purity of 95% . In contrast, Piroxicam-d3 is frequently offered at higher purities (e.g., 99.68% from MedChemExpress) but commands a significantly higher price per milligram [1]. For example, as of early 2026, Piroxicam-d4 (pyridyl-d4) is priced at approximately €1,018 for 5 mg from CymitQuimica , while Piroxicam-d3 from MedChemExpress is $150 for 1 mg [1]. This represents a lower cost per milligram for the d4 variant (€203.60/mg vs. $150.00/mg), which can be a decisive factor for large-scale method development or routine high-throughput analysis where a 95% purity is fully sufficient for an internal standard.

Cost-Efficiency Purity Procurement

Optimal Application Scenarios for Piroxicam-d4 Based on Evidence-Based Differentiation


High-Throughput Pharmacokinetic (PK) Studies and Bioequivalence Trials

Piroxicam-d4 is the optimal choice for high-throughput PK studies requiring the analysis of thousands of plasma or tissue samples. Its cost-effectiveness (evidenced by a lower per-mg price than d3 [1]) and its +4 Da mass shift, which provides excellent separation from the unlabeled analyte and the more common d3 analog [2], ensure robust, high-confidence quantification over extended analytical batches. This combination of economic and analytical performance directly supports the stringent requirements of bioequivalence trials and large-scale DMPK studies [3].

Method Development for LC-MS/MS Quantification in Complex Biological Matrices

When developing and validating a new LC-MS/MS method for Piroxicam in complex matrices like plasma or tissue, Piroxicam-d4 provides a stable and reliable starting point. Its distinct mass signature (+4 Da) [1] simplifies the setup of MRM transitions and reduces the risk of method-specific interference. The documented isotopic purity (≥98%) [2] ensures that the internal standard itself contributes minimal background to the analyte channel, a key factor for achieving the low LLOQs often required in bioanalysis and for complying with FDA and EMA guidelines on bioanalytical method validation [3].

Cost-Sensitive Academic and Contract Research Projects

For academic research groups or contract research organizations (CROs) operating under strict budget constraints, Piroxicam-d4 offers a quantifiable economic advantage. The lower cost per milligram compared to Piroxicam-d3 [1] allows for the purchase of larger quantities of internal standard, facilitating extensive method development, routine system suitability tests, and large cohort analyses without compromising on the analytical rigor provided by a stable isotope-labeled standard [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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